(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Overview
Description
Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-, also known as (1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, is a bicyclic monoterpenoid alcohol. This compound is a stereoisomer of verbenol and is commonly found in essential oils of various plants. It is known for its distinct aroma and is used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- can be achieved through several methods. One common approach involves the reduction of verbenone using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the compound can be produced through the catalytic hydrogenation of verbenone. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified using standard separation techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to verbenone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, acylating agents, and other electrophiles.
Major Products Formed
Oxidation: Verbenone.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Verbenol: A stereoisomer with similar chemical properties but different spatial arrangement.
Verbenone: An oxidized form of the compound with distinct chemical reactivity.
Camphor: Another bicyclic monoterpenoid with similar structural features but different functional groups.
Uniqueness
Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to serve as a chiral building block and its pleasant aroma make it valuable in both research and industrial applications.
Properties
Molecular Formula |
C10H16O |
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Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7?,8-,9+/m1/s1 |
InChI Key |
WONIGEXYPVIKFS-ASODMVGOSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]2CC1C2(C)C)O |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O |
Origin of Product |
United States |
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